4-Hydroxy-2-isopropylbenzaldehyde

Description

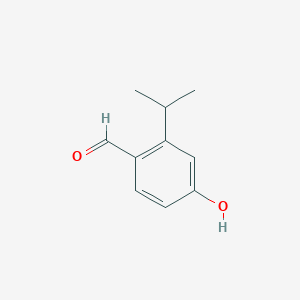

Structure

2D Structure

Properties

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 2 Isopropylbenzaldehyde

Chemo-selective Synthesis Strategies

Chemo-selective synthesis is crucial for producing 4-Hydroxy-2-isopropylbenzaldehyde with high purity, avoiding the formation of unwanted isomers and byproducts. This involves carefully designed reaction pathways that target specific sites on precursor molecules.

Regioselective synthesis is key to introducing functional groups at specific positions on an aromatic ring. The manufacturing of 4-isopropylphenol (B134273) (4-IPP), a related compound, often involves the isopropylation of phenol (B47542), which typically yields isomeric mixtures of ortho- and para-isopropylphenol. google.com The para-isomer is usually the minor product, making the economics of the process challenging. google.com A common strategy to overcome this is the transalkylation of 2-isopropylphenol (B134262) (2-IPP) to the desired 4-IPP in the presence of a catalyst. google.com

One patented process describes preparing 4-isopropylphenol by reacting phenol with 2-isopropylphenol using specific catalyst systems, such as sulfuric acid on acid clay with a molecular sieve, or trifluoromethane (B1200692) sulfonic acid (TFMSA). google.com This reaction is performed at temperatures between 90°C and 250°C. google.com The resulting 4-isopropylphenol can then serve as a precursor for the formylation step to introduce the aldehyde group, yielding this compound.

Another approach involves the direct functionalization of natural products like thymol (B1683141) (2-isopropyl-5-methylphenol). nih.gov Although thymol and carvacrol (B1668589) are isomeric monoterpenoid phenols, methods developed for their functionalization demonstrate the principles of regioselectivity that can be applied to simpler phenols. nih.gov For instance, the Duff reaction, a formylation method using hexamine, can be used for the aromatic formylation of phenolic compounds. qut.edu.au

A study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) highlights the challenges and strategies for selective functionalization. mdpi.com In this case, the 4-hydroxyl group was selectively protected using various agents like benzyl (B1604629) halides in yields of 67-75%. mdpi.com This principle of selectively targeting one hydroxyl group over another in the presence of an electron-withdrawing group is relevant to the synthesis of substituted hydroxybenzaldehydes. mdpi.com

| Precursor | Reagent/Catalyst | Key Strategy | Reference |

|---|---|---|---|

| 2-Isopropylphenol (2-IPP) | Phenol, TFMSA or H₂SO₄/clay | Transalkylation to form 4-isopropylphenol | google.com |

| Thymol | Hexamine (Urotropine) | Duff reaction for aromatic formylation | qut.edu.au |

| 3,4-Dihydroxybenzaldehyde | Benzyl halides, NaHCO₃, NaI | Regioselective protection of the 4-hydroxyl group | mdpi.com |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically used to create β-hydroxy aldehydes or ketones. sigmaaldrich.comiitk.ac.in The reaction involves an enolate ion reacting with a carbonyl compound, followed by dehydration to yield a conjugated enone. sigmaaldrich.com While not a direct route to this compound itself, the principles of aldol condensation are widely applied in the synthesis of more complex molecules starting from various benzaldehydes.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde (B42025). ufms.br This method is used to synthesize chalcones. ufms.brrsc.org For example, various benzaldehyde derivatives can be reacted with acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) to produce chalcone (B49325) derivatives. rsc.org The reactivity in these condensations is significantly influenced by the electronic properties of both the aldehyde and the ketone. libretexts.org

The reaction can be catalyzed by either acids or bases. ufms.brmagritek.com Base-catalyzed reactions typically involve abstracting an acidic α-proton from one of the carbonyl compounds to form an enolate, which then acts as the nucleophile. magritek.com Acid-catalyzed aldol condensation is also a viable method. ufms.br

| Reaction Type | Reactants Example | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde derivative + Acetophenone | Sodium Hydroxide (base) | Chalcone | ufms.brrsc.org |

| Crossed Aldol Condensation | Benzaldehyde + Acetone | Base (e.g., KOH) | β-hydroxy ketone | iitk.ac.in |

| Acid-Catalyzed Aldol Condensation | Vanillin (B372448) + Acetophenone derivative | p-Toluenesulfonic acid | Chalcone | ufms.br |

Photoenolization followed by a Diels-Alder cycloaddition is a powerful photochemical method for constructing complex polycyclic molecular frameworks. This reaction involves the light-induced formation of a dienol (an α-hydroxy-o-quinodimethane) from an ortho-substituted aromatic aldehyde or ketone. msu.edu This highly reactive intermediate can then be trapped by a dienophile in a [4+2] Diels-Alder reaction. msu.edu

This strategy has been applied to the total synthesis of natural products like hybocarpone (B1247163) and hamigerans. msu.edu The process starts with a precursor that, upon irradiation with light, undergoes an intramolecular hydrogen transfer to form the dienol. msu.edu

A related approach has been used to create nanoparticles via a photochemically induced AA + BB Diels-Alder reaction. qut.edu.au In this work, a dialdehyde (B1249045) monomer (AA-type) was derived from thymol, a natural and sustainable precursor. qut.edu.au The photo-reactive ortho-quinodimethane moiety was generated, demonstrating the applicability of this chemistry to thymol-related structures. qut.edu.au The synthesis of the necessary intermediate, 4-hydroxy-5-isopropyl-2-methylisophthalaldehyde, was achieved through a Duff reaction. qut.edu.au

Light can be employed to facilitate various coupling reactions for the synthesis of complex molecules derived from hydroxybenzaldehydes. As mentioned, a light-induced precipitation polymerization utilizes a photo-induced [4+2] Diels-Alder cycloaddition between a dialdehyde monomer (AA) and a bismaleimide (B1667444) counterpart (BB) to form step-growth oligomers. qut.edu.au This particle formation occurs under ambient conditions and can be scaled up using continuous flow techniques. qut.edu.au The key monomer in this process was derived from thymol, showcasing a pathway from a simple, natural phenol to a complex, functional material assisted by light. qut.edu.au

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact. chemmethod.com This involves using less hazardous reagents, employing renewable feedstocks, and designing energy-efficient processes.

The use of water as a solvent instead of volatile organic compounds is a key green chemistry strategy. chemmethod.com Microwave-assisted synthesis is another technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. chemmethod.comnih.gov For instance, the synthesis of hydrazide derivatives and Schiff bases has been successfully achieved in short times using a lab-made microwave, with water as the solvent. chemmethod.com

Utilizing natural and renewable starting materials is another cornerstone of green chemistry. ffhdj.com Thymol, a monoterpenoid phenol derived from plants like thyme, is an example of a sustainable precursor. qut.edu.au Research has focused on using thymol to synthesize monomers for polymer production, eliminating the need for more toxic reagents. qut.edu.au The pursuit of alternative starting materials from renewable resources is a significant trend in the food and drug industries. ffhdj.com Methodologies like Atom Transfer Radical Reactions (ATRR) are being developed for the efficient and waste-free functionalization of terpenes, another class of abundant natural products. ffhdj.com

Optimization of Reaction Conditions and Yields

Maximizing the yield of a chemical synthesis is a primary concern for both laboratory research and industrial production. echemcom.com Optimizing reaction parameters such as temperature, reaction time, and the ratio of reactants is critical for improving efficiency. echemcom.com

Response Surface Methodology (RSM) is a statistical tool used within the Design of Experiments (DOE) framework to optimize processes. echemcom.com It allows for the investigation of the effects of multiple variables on a response (e.g., yield) with a limited number of experimental runs. echemcom.com For example, in the synthesis of 5,5'-methylenebis(salicylaldehyde), RSM was used to optimize temperature, time, and the salicylaldehyde-to-formaldehyde ratio, resulting in a significantly improved yield of 19.3%. echemcom.com The study created a quadratic model that showed good agreement between the predicted and experimental results. echemcom.com

Such optimization studies provide valuable insights into the interplay of different reaction variables. For instance, it was found that yield increased rapidly with both time and temperature, while the reactant ratio had a less pronounced effect in combination with time. echemcom.com These systematic approaches are essential for developing robust and economically viable synthetic methods.

| Parameter | Range Studied | Optimal Condition | Resulting Yield |

|---|---|---|---|

| Temperature (°C) | Not specified | 80 | 19.3% |

| Time (hours) | Not specified | 8 | |

| S:F Ratio (%) | Not specified | 1.4 |

Derivatives and Analogues of 4 Hydroxy 2 Isopropylbenzaldehyde

Synthesis of Schiff Base Ligands from 4-Hydroxy-2-isopropylbenzaldehyde Precursors

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. nih.govresearchgate.net This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by a dehydration step to form the characteristic azomethine or imine group (-C=N-). nih.gov The synthesis is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and can be catalyzed by a few drops of acid, like glacial acetic acid. nih.gov The reaction mixture is typically refluxed for several hours to ensure completion. nih.gov

While direct synthesis examples starting from this compound are not extensively documented in the reviewed literature, the synthesis of Schiff base ligands from its analogue, p-isopropylbenzaldehyde (cuminaldehyde), has been reported. epa.gov In one study, cuminaldehyde was condensed with glycylglycine (B550881) to prepare a Schiff base ligand. epa.gov This general methodology can be applied to this compound, where the primary amine would react with the aldehyde group. For instance, the reaction of this compound with a primary amine (R-NH₂) would yield the corresponding Schiff base ligand. The presence of the hydroxyl group on the aromatic ring can influence the electronic properties of the resulting ligand and its coordination behavior with metal ions.

The general synthetic scheme for the formation of a Schiff base from an aldehyde and a primary amine is a well-established chemical transformation. nih.gov The purity of the synthesized Schiff bases is often monitored by techniques like thin-layer chromatography (TLC), and their structures are confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, which shows the characteristic C=N stretching vibration, and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Formation of Metal Complexes with Derived Ligands

Schiff base ligands, with their nitrogen and often other donor atoms like oxygen, are excellent chelating agents capable of forming stable complexes with a wide range of transition metal ions. nih.gov The formation of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.gov

The coordination of a Schiff base ligand to a metal ion occurs through the donation of electron pairs from the donor atoms of the ligand to the empty orbitals of the metal ion. In Schiff bases derived from hydroxy-substituted aldehydes, such as this compound, the azomethine nitrogen and the phenolic oxygen are common coordination sites. nih.gov This results in the formation of a stable chelate ring.

The coordination can lead to various geometries around the central metal ion, including octahedral, square-planar, or tetrahedral, depending on the nature of the metal ion, the ligand, and the reaction conditions. epa.gov For example, Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from cuminaldehyde and glycylglycine have been reported to possess an octahedral geometry. epa.gov The presence of coordinated water molecules is also common in these complexes. epa.gov Spectroscopic techniques such as UV-Vis, IR, and magnetic susceptibility measurements are crucial for elucidating the structure and geometry of the resulting metal complexes. epa.gov

The IR spectra of the metal complexes show characteristic shifts in the vibrational frequencies of the C=N and C-O bonds upon coordination to the metal ion, providing evidence of complex formation. nih.gov For instance, a shift to lower frequency for the C=N band is indicative of coordination through the azomethine nitrogen. nih.gov

Table 1: Examples of Metal Complexes with Schiff Base Ligands Derived from Substituted Benzaldehydes

| Ligand Derived From | Metal Ion | Proposed Geometry | Reference |

| Cuminaldehyde and Glycylglycine | Co(II), Ni(II), Cu(II), Zn(II), Ru(II) | Octahedral | epa.gov |

| 2,4-Dihydroxybenzaldehyde (B120756) and α-Naphthylamine | Cu(II), Ni(II) | Square-planar | |

| 2,4-Dihydroxybenzaldehyde and α-Naphthylamine | Zn(II) | Tetrahedral | |

| Salicylaldehyde (B1680747) and 2,4-Dinitrophenylhydrazine | Cu(II), Zn(II) | Not Specified | iosrjournals.org |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde and 3-Aminoquinoline | Cu(II), Co(II), Ni(II), Zn(II) | Tetrahedral | researchgate.net |

This table presents data from various studies on Schiff base metal complexes to illustrate the diversity of structures and is not exclusively based on this compound derivatives.

Binuclear metal complexes contain two metal centers bridged by one or more ligands. nih.gov The design of such complexes often involves the use of polydentate ligands that can coordinate to two metal ions simultaneously. Schiff base ligands can be designed to facilitate the formation of binuclear complexes. For instance, a ligand with two separate chelating sites can bind to two different metal ions.

The synthesis of binuclear complexes typically involves reacting the appropriate Schiff base ligand with a metal salt in a specific stoichiometric ratio. ijser.in For example, a binuclear Cu(II) complex was synthesized by reacting dipyriamethyrin with copper(II) acetate. nih.gov Similarly, binuclear Co(II) and Ni(II) complexes have been prepared from N,N'-bis(4-dimethyl-aminobenzylidene)-benzene-1,3-diamine. epa.gov The characterization of these complexes often requires advanced techniques such as single-crystal X-ray diffraction to determine the precise arrangement of atoms and the coordination geometry around each metal center. nih.gov Magnetic susceptibility measurements can also provide insights into the magnetic coupling between the two metal centers. ijser.in

Development of Chalcone (B49325) Derivatives from this compound Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. rjpbcs.com They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. jetir.org The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). rjpbcs.comnih.gov

The development of chalcone derivatives from analogues of this compound would involve reacting a substituted acetophenone with the benzaldehyde (B42025) analogue in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent like ethanol. rjpbcs.comnih.gov For example, the reaction of 4-hydroxyacetophenone with a substituted benzaldehyde can yield a hydroxy-substituted chalcone. rjpbcs.comrasayanjournal.co.in

Alternative and more environmentally friendly methods for chalcone synthesis have also been developed, including solvent-free grinding techniques and microwave-assisted synthesis. rasayanjournal.co.inscielo.org.bo The grinding method involves physically grinding the reactants with a solid base, leading to a solid-state reaction. rasayanjournal.co.in Microwave-assisted synthesis can significantly reduce reaction times and improve yields. scielo.org.bo The structures of the synthesized chalcones are typically confirmed by spectroscopic methods such as IR, which shows the characteristic C=O and C=C stretching bands of the enone system, and mass spectrometry to confirm the molecular weight. rjpbcs.com

Table 2: Examples of Chalcone Synthesis Methods

| Reactants | Method | Catalyst/Solvent | Reference |

| 4-Hydroxyacetophenone and Substituted Benzaldehydes | Claisen-Schmidt Condensation | KOH / PEG-400 | rjpbcs.com |

| Substituted Acetophenone and Benzaldehyde | Aldol (B89426) Condensation | NaOH / Ethanol | jetir.org |

| 4-Hydroxybenzaldehyde (B117250) and 4-Hydroxyacetophenone | Grinding (Solvent-free) | Solid NaOH | rasayanjournal.co.in |

| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone and Benzaldehyde | Microwave-assisted Condensation | Acetic Acid / Ethanol | scielo.org.bo |

This table illustrates various synthetic approaches for chalcones based on analogues and is not exclusively for this compound.

Prenylated and Other Functionalized Derivatives

Prenylation, the attachment of a prenyl group (3-methyl-2-butenyl), is a common functionalization in natural products and can significantly alter the biological properties of a molecule. The synthesis of prenylated derivatives of this compound could be achieved through various methods. One approach involves the direct prenylation of the phenolic hydroxyl group.

Alternatively, a prenylated precursor could be used in the synthesis. For instance, a new chalcone, 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone, was synthesized via the microwave-assisted condensation of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone with benzaldehyde. scielo.org.bo This demonstrates that a prenylated aromatic ketone can be used to construct a more complex prenylated molecule. This strategy could be adapted to synthesize prenylated derivatives related to this compound.

Other functionalizations can also be introduced to the this compound scaffold. The hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution reactions, depending on the directing effects of the existing substituents. These modifications allow for the fine-tuning of the chemical and physical properties of the parent compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Hydroxy-2-isopropylbenzaldehyde in solution. core.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to understand the connectivity and spatial relationships between atoms.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aldehydic proton, the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. Similarly, the ¹³C NMR spectrum reveals signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group. np-mrd.orgchemicalbook.com

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle. oatext.com

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations within the molecule, identifying adjacent protons. For instance, it would show a correlation between the methine proton of the isopropyl group and the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. core.ac.uk This technique is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together the entire carbon skeleton and the placement of substituents on the aromatic ring. core.ac.uk For example, HMBC would show correlations from the aldehydic proton to carbons in the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | ~9.8 | ~192 |

| Aromatic H | ~6.8 - 7.6 | |

| Isopropyl CH | ~3.0 | ~34 |

| Isopropyl CH₃ | ~1.2 | ~23 |

| Aromatic C-OH | ~160 | |

| Aromatic C-CHO | ~135 | |

| Aromatic C-C(isopropyl) | ~150 | |

| Aromatic C-H | ~115 - 130 | |

| Aromatic C (quaternary) | ~130 |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the structure and packing of this compound in its crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline structures. ssNMR can distinguish between different crystalline forms by detecting variations in chemical shifts and internuclear distances that arise from different packing arrangements and intermolecular interactions in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.gov

IR Spectroscopy : The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Another key feature is a broad absorption band in the 3200-3600 cm⁻¹ range, indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the isopropyl group would appear around 2850-3100 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy also provides information on these vibrations. nih.gov The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the NO₂ group, if present as a derivative, would also be a strong band. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic OH | O-H stretch | 3200-3600 (broad) |

| Aldehyde C=O | C=O stretch | 1650-1700 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Isopropyl C-H | C-H stretch | 2850-2970 |

| Aromatic C=C | C=C stretch | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of this compound. nih.gov HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula C₁₀H₁₂O₂. nih.gov

In addition to the molecular ion peak, the mass spectrum exhibits a characteristic fragmentation pattern that provides structural information. libretexts.orgyoutube.com Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO, M-29). libretexts.org For this compound, fragmentation of the isopropyl group is also expected. The McLafferty rearrangement is another potential fragmentation pathway for carbonyl compounds. libretexts.org Analysis of these fragment ions helps to confirm the structure of the molecule. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. mdpi.comcaltech.edu This technique provides precise bond lengths, bond angles, and details of the crystal packing. For this compound, an XRD analysis would reveal the planarity of the benzene (B151609) ring and the conformation of the isopropyl and aldehyde substituents relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the aldehyde oxygen, which govern the crystal lattice. nih.gov Although the crystal structure of the closely related 4-hydroxybenzaldehyde (B117250) has been redetermined with high precision, specific crystallographic data for the isopropyl-substituted derivative requires dedicated analysis. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it does not exhibit optical activity. Therefore, chiroptical spectroscopy is not applicable for the analysis of its enantiomeric purity or absolute configuration.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the detailed analysis of this compound. These methods are crucial for assessing the purity of the compound and for its identification and quantification within complex mixtures, such as essential oils or synthetic reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components exit the column, they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer. This provides a unique "fingerprint" for the compound, allowing for its definitive identification.

The purity of a this compound sample can be determined by the presence of a single, sharp chromatographic peak and a corresponding mass spectrum that matches a reference standard. Impurities, such as starting materials, by-products from synthesis, or degradation products, would appear as additional peaks in the chromatogram.

While specific experimental GC-MS data for this compound is not widely published, the analysis of structurally similar compounds, such as its isomer 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), provides insight into the expected mass spectral fragmentation patterns. The mass spectrum of cuminaldehyde shows characteristic peaks that are useful for its identification.

Table 1: GC-MS Data for Related Benzaldehyde (B42025) Compounds

| Compound | Molecular Formula | Major Mass Spectral Peaks (m/z) |

|---|---|---|

| 4-Isopropylbenzaldehyde (Cuminaldehyde) | C₁₀H₁₂O | 148, 133, 105, 77 |

| 2-Hydroxy-4-methylbenzaldehyde (1 TMS derivative) | C₁₁H₁₆O₂Si | 208, 193, 165, 135 |

This table is generated for illustrative purposes based on available data for structurally related compounds to infer the analytical characteristics of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical technique, particularly for compounds that are not easily volatilized or are thermally sensitive. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the compound's interaction with the stationary and mobile phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer for detection and identification.

LC-MS is highly effective for the purity assessment of this compound and for analyzing it in complex matrices. For instance, a reversed-phase HPLC method, a common form of liquid chromatography, was successfully used to detect and isolate an impurity in a related compound, 2-isopropyl-4-hydroxy anisole, at a level of approximately 0.2%. nih.gov This demonstrates the sensitivity of liquid chromatography in identifying minor components in a sample. A similar approach could be readily adapted for this compound.

Two-dimensional LC-MS/MS systems have also been developed for the detailed analysis of other hydroxy-containing aromatic compounds, showcasing the advanced capabilities of modern chromatographic methods for resolving complex mixtures and identifying specific components with high accuracy. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Hydroxy-Aromatic Compounds

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with a small percentage of formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table represents typical parameters for the LC-MS/MS analysis of phenolic compounds and is intended as a general guide.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic and geometric properties of 4-Hydroxy-2-isopropylbenzaldehyde.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aldehydes, DFT calculations, particularly using the B3LYP functional, are employed to determine optimized molecular geometries, including bond lengths and angles. researchgate.netmdpi.comisca.me These calculations have been used to study various benzaldehyde (B42025) derivatives, confirming their molecular structures through theoretical means. mdpi.comresearchgate.net The optimized geometry of related hydroxybenzaldehydes has been analyzed to understand their structural properties. isca.me For instance, in a study of 4-hydroxybenzaldehyde (B117250), the molecular geometry was simulated at the DFT/B3LYP level of theory with a 6-31G(d,p) basis set to determine bond lengths and angles. mdpi.com Similar studies on other substituted benzaldehydes have also been performed to understand their structures and stability. nih.gov

The molecular electrostatic potential (MEP) surface analysis, also derived from DFT calculations, helps in identifying the reactive sites of a molecule. mdpi.comnih.gov The MEP map uses a color gradient to represent different electrostatic potential values, indicating regions of electron attraction and repulsion. mdpi.com In similar hydroxybenzaldehyde compounds, electron-rich areas are typically found around the oxygen atoms of the carbonyl group, while electron-poor zones are located around the hydrogen atoms, especially of the hydroxyl group. mdpi.com

| Parameter | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| Dipole Moment (µtot) | DFT/B3LYP | ~4.66 Debye | Indicates the overall polarity of the molecule. |

| First Hyperpolarizability (βtot) | DFT/B3LYP | ~16.518 x 10-30 esu | Relates to non-linear optical (NLO) properties. |

| Point Group Symmetry | DFT/B3LYP/6-31G(d,p) | C1 | Describes the symmetry of the molecule. |

Mulliken population analysis is another computational technique used to calculate partial atomic charges, providing a quantitative measure of the charge distribution within the molecule. bhu.ac.in This analysis can identify the most electronegative and electropositive atoms, which is fundamental to understanding the molecule's reactivity. bhu.ac.in

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For related hydroxybenzaldehydes, the HOMO-LUMO energy gap has been calculated to be around 5.01 eV, indicating significant chemical stability. researchgate.net The distribution of these orbitals across the molecule helps to predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net In many benzaldehyde derivatives, the HOMO is distributed over the entire molecule, while the LUMO often exhibits more anti-bonding character. isca.menih.gov This analysis is fundamental for predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Global Reactivity Descriptors from HOMO-LUMO Analysis (Note: This table is based on generalized findings for hydroxybenzaldehydes as specific values for this compound were not found.)

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.netresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a molecule when it accepts electrons. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. nih.govnih.gov These simulations can provide valuable insights into how a molecule like this compound might behave in different environments, such as in solution. nih.govharvard.edu By simulating the motion of atoms, MD can reveal preferred molecular conformations and the nature of interactions with surrounding solvent molecules or other solutes. nih.gov Although specific MD simulation studies on this compound were not found, this technique is widely applied to understand the flexibility of small molecules and their interactions, which is crucial for predicting their biological activity and physical properties. physchemres.org The study of intermolecular contacts can also be explored using techniques like Hirshfeld surface analysis, which has been applied to various benzaldehyde derivatives to understand their crystal packing and supramolecular networks. nih.gov

Docking Studies for Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict the interaction between a ligand, such as this compound, and a protein's binding site. nih.gov The results of docking studies are often ranked using a scoring function that estimates the binding affinity, providing a prediction of the strength of the interaction. physchemres.org

While specific docking studies involving this compound were not identified in the search results, the methodology is widely applied to similar phenolic compounds and aldehydes. nih.govnih.gov For example, docking studies have been performed for other hydroxy-substituted compounds to predict their binding affinity with various enzymes, helping to identify potential inhibitors for therapeutic targets. nih.gov These studies are critical for understanding the potential biological activity of a compound by elucidating its interactions with specific proteins at a molecular level. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, untested compounds. youtube.comyoutube.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. nih.gov

QSAR models are essential in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov While no specific QSAR models for this compound were found, the principles of QSAR are broadly applicable. For a molecule like this, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activity, calculating relevant molecular descriptors, and then using statistical methods to build and validate a predictive model. nih.govnih.gov

Pharmacological and Biological Activity Research

Enzyme Inhibition Studies

Tyrosinase Inhibitory Activity and Mechanism

4-Hydroxy-2-isopropylbenzaldehyde, also known as chamaecin, has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Research has shown that it partially inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase, with an half-maximal inhibitory concentration (IC50) of 2.3 µM. nih.gov

Kinetic analysis through Dixon plots has revealed that this compound acts as a mixed-type inhibitor. nih.gov This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex. The mechanism of inhibition is thought to involve, at least in part, the formation of a Schiff base with a primary amino group within the tyrosinase enzyme. nih.gov This covalent modification likely alters the enzyme's conformation or blocks the active site, thus impeding its catalytic activity.

Cholinesterase (AChE and BChE) Inhibitory Activity

Cyclase Enzyme Inhibition

No specific studies on the inhibitory activity of this compound against cyclase enzymes were identified in the reviewed scientific literature.

Antimicrobial and Antifungal Activity

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Gram-negative bacteria)

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively documented in the readily available literature, studies on related compounds and extracts provide insights into its potential antibacterial properties. For instance, flavonoids, a broad class of compounds to which this compound is related, have demonstrated moderate to high antibacterial activity, particularly against Staphylococcus aureus, with MIC values for some synthetic flavonoids ranging from 31.25 to 125 μg/mL. nih.gov Chalcones, which share a structural similarity, have also been noted for their inhibitory effects. nih.gov

Research on newly synthesized small molecules has identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 3.125–6.25 μg/ml. frontiersin.org Furthermore, some plant-derived compounds like Rhein have shown bacteriostatic action against S. aureus with an MIC of 12.5 µg/mL. mdpi.com Human defensins, which are antimicrobial peptides, have also been tested against S. aureus, with hBD-3 showing a low MIC of 1 (0.5-4) mg/L. nih.gov

Regarding Gram-negative bacteria, some flavonoids have shown activity, although often weaker than against Gram-positive bacteria. nih.gov The antibacterial potential of extracts from marine organisms has also been noted against multidrug-resistant Gram-negative bacteria. biomedpharmajournal.org However, direct data linking specific concentrations of this compound to the inhibition of Gram-negative bacterial growth is scarce in the reviewed literature.

Antifungal Properties

While specific minimum inhibitory concentration (MIC) values for this compound (also known as chamaecin) are not extensively detailed in the available research, studies on its natural source and closely related compounds provide strong evidence of its antifungal capabilities. Extracts from Chamaecyparis obtusa, the plant from which chamaecin is derived, have demonstrated significant antifungal effects against oral candidiasis. mdpi.com One study found that a 30 mg/mL concentration of C. obtusa extract exhibited complete antifungal activity against Candida albicans. mdpi.com The antifungal efficacy was observed to increase with higher concentrations of the extract. mdpi.com

Further supporting these findings, research on analogous compounds underscores this potential. A study on 2-Hydroxy-4-methoxybenzaldehyde, a structurally similar compound, determined its MIC to be 200 μg/mL against the fungus Fusarium graminearum. nih.gov This body of evidence suggests that this compound is a key contributor to the antifungal profile of Chamaecyparis obtusa extracts and shares the fungicidal characteristics of its chemical relatives.

Antifungal Activity of Related Substances

| Substance | Target Fungus | Finding | Source |

|---|---|---|---|

| Chamaecyparis obtusa Extract | Candida albicans | Complete antifungal activity at 30 mg/mL. | mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde (Analog) | Fusarium graminearum | Minimum Inhibitory Concentration (MIC) of 200 μg/mL. | nih.gov |

Cellular Pathway Modulation

Suppression of Melanin Formation in Melanoma Cells

This compound (chamaecin) has been identified as a potent inhibitor of melanin synthesis. A key study demonstrated that it acts as a partial, mixed-type inhibitor of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. The compound was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase with a half-maximal inhibitory concentration (IC₅₀) of 2.3 µM. The proposed mechanism for this inhibition involves the formation of a Schiff base with a primary amino group within the tyrosinase enzyme.

The inhibitory action of this compound is further supported by research on its close analog, cuminaldehyde (4-isopropylbenzaldehyde), which lacks the hydroxyl group. Cuminaldehyde was also found to suppress melanin formation in cultured B16-F10 melanoma cells in a dose-dependent manner.

Tyrosinase Inhibition Data

| Compound | Activity | IC₅₀ Value | Mechanism |

|---|---|---|---|

| This compound (Chamaecin) | Partial inhibition of L-DOPA oxidation by mushroom tyrosinase | 2.3 µM | Mixed-type inhibitor; may form a Schiff base with the enzyme. |

Anti-inflammatory Effects

Direct research into the anti-inflammatory properties of this compound is limited; however, studies on its structural analogs provide insight into its potential activity. The related compound 4-hydroxybenzaldehyde (B117250) has been shown to exhibit significant anti-inflammatory effects. It works by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. This suppression leads to a decrease in the production of inflammatory mediators like nitric oxide (NO). The anti-inflammatory properties of plant extracts containing such phenolic aldehydes are often attributed to this mechanism. nih.gov Similarly, the widely used herb chamomile, which contains a variety of flavonoids and other phenolic compounds, is known to exert its anti-inflammatory effects by inhibiting NO production and iNOS expression. nih.gov

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of this compound is strongly suggested by studies on its natural source and related molecular structures. Extracts of Chamaecyparis obtusa, which are rich in polyphenols and flavonoids, demonstrate potent antioxidant and free radical scavenging activity. mdpi.com In one analysis, the extract showed a DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging activity of 83.594%. mdpi.com

Studies on hydroxybenzyl alcohol isomers, which are structurally related, further confirm this potential. Research shows that 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol are effective radical scavengers and can protect against lipid peroxidation and protein oxidation. mdpi.com Their antioxidant capacity is linked to their ability to donate a hydrogen atom and efficiently scavenge harmful reactive oxygen species (ROS). mdpi.com

Antioxidant Profile of Related Substances

| Substance | Assay/Activity | Result | Source |

|---|---|---|---|

| Chamaecyparis obtusa Extract | DPPH Radical Scavenging | 83.594% activity | mdpi.com |

| Hydroxybenzyl Alcohols (Analogs) | Free Radical Scavenging | Effective scavengers of reactive oxygen species. | mdpi.com |

Other Potential Pharmacological Applications

Beyond the specific activities detailed above, research into analogous compounds suggests a broader pharmacological potential for this compound. Pharmacological studies of cuminaldehyde (4-isopropylbenzaldehyde), a major bioactive component of cumin seeds, indicate a wide array of effects. These include insecticidal, analgesic, antidiabetic, anti-platelet-aggregation, hypotensive, and bronchodilatory activities. This suggests that this compound may warrant further investigation for a similar range of therapeutic applications.

Anti-ulcer Activity Research

Research has been conducted to evaluate the anti-ulcerogenic potential of this compound in a rat model of NSAID-induced gastric ulcers. Specifically, the pylorus ligation-aspirin induced ulcer method was utilized to assess the compound's efficacy. In this model, aspirin (B1665792) is known to cause mucosal damage by interfering with prostaglandin (B15479496) synthesis and increasing acid secretion, while pyloric ligation leads to the accumulation of gastric acid, exacerbating ulcer formation. nih.gov

In the study, various doses of this compound (referred to as 4-HBD in the study) were administered to the animal subjects. The investigation focused on several key parameters to determine the extent of gastric protection: gastric volume, the pH of the gastric juice, total acidity, and the ulcer index.

The findings revealed that this compound demonstrated significant anti-ulcer activity in a dose-dependent manner. Treatment with the compound led to a notable decrease in gastric volume, a reduction in total acidity, and a lower ulcer index score. Concurrently, a significant increase in the pH of the gastric contents was observed, indicating a less acidic and less corrosive environment. The effects at an intermediate dose were found to be comparable to the positive control group in the study.

Table 1: Effects of this compound on Gastric Ulcer Parameters

| Parameter | Low Dose (50mg/kg) | Intermediate Dose (100mg/kg) | High Dose (150mg/kg) |

|---|---|---|---|

| Gastric Volume | Significant Decrease | Significant Decrease | Significant Decrease |

| Gastric pH | Significant Increase | Significant Increase | Significant Increase |

| Total Acidity | Significant Decrease | Significant Decrease | Significant Decrease |

| Ulcer Index | Significant Decrease | Significant Decrease | Significant Decrease |

Anticonvulsant Activity of Derivatives

A review of available scientific literature did not yield specific research focused on the synthesis or evaluation of anticonvulsant activity for derivatives of this compound. While studies exist on the anticonvulsant properties of broad chemical classes like chalcones and isatins, which can be synthesized from various aldehydes, no studies explicitly name this compound as a precursor for creating and testing compounds with anticonvulsant potential. impactfactor.orgnih.gov

Chemoprotective and Neuroprotective Potential

Based on a review of published research, there is no specific information available regarding the direct chemoprotective or neuroprotective potential of this compound. Research into related compounds, such as certain chalcone (B49325) derivatives, has explored neuroprotective effects in specific contexts like cerebral malaria, but these findings are not directly linked to derivatives of this compound. nih.gov Therefore, the capacity of this specific compound to protect against chemical or neurological damage has not been established in the reviewed literature.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position and Substitutions on Biological Activity

The position and presence of hydroxyl (-OH) groups on the benzaldehyde (B42025) scaffold are critical determinants of biological activity, particularly for antioxidant, antimicrobial, and enzyme-inhibiting properties. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant capabilities. acs.orgnih.gov This activity stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable aryloxy radical in the process. acs.orgnih.gov

In the context of enzyme inhibition, specifically against tyrosinase, the location of the hydroxyl group is paramount. nih.govmdpi.com Studies comparing different hydroxybenzaldehyde isomers have shown that the substitution pattern significantly affects inhibitory potency. For instance, a study on the inhibition of mushroom tyrosinase revealed that 2,4-dihydroxybenzaldehyde (B120756) was a potent competitive inhibitor, while 3,4-dihydroxybenzaldehyde (B13553) showed inhibitory activity, and 4-dimethylaminobenzaldehyde (lacking a hydroxyl group) exhibited only weak inhibition. nih.gov This suggests that the presence and position of hydroxyl groups are crucial for effective binding to the enzyme's active site. nih.gov The inhibitory activity of some phenolic compounds is attributed to the formation of a coordination bond between their hydroxyl group and the copper ions in the tyrosinase active center. mdpi.com

Furthermore, research on various substituted salicylaldehydes (2-hydroxybenzaldehydes) has demonstrated that additional substituents, such as halogens or nitro groups, can significantly enhance antimicrobial activity compared to the parent compound. mdpi.commdpi.com Unsubstituted salicylaldehyde (B1680747) itself shows minimal activity, indicating that the hydroxyl group alone is insufficient for high potency and requires synergistic contributions from other substituents. mdpi.com The substitution of a hydroxyl group with a methoxy (B1213986) group, for example, can lead to a complete loss or significant drop in biological activity, likely because the hydroxyl group acts as a critical hydrogen bond donor in interactions with biological targets. mdpi.com

The antioxidant activity is also heavily influenced by the substitution pattern. For example, syringaldehyde (B56468) and vanillin (B372448) were found to be more active antioxidants than their corresponding phenolic acid counterparts. mdpi.com A study on natural hydroxybenzaldehydes found that protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) exhibited high antioxidant activity, whereas p-hydroxybenzaldehyde and salicylaldehyde showed negligible activity in several assays. nih.gov This highlights that multiple hydroxyl groups, particularly in specific arrangements, can enhance antioxidant capacity.

Table 1: Comparative tyrosinase inhibitory activities of various benzaldehyde derivatives. Data sourced from multiple studies. nih.govmdpi.comresearchgate.net

Role of Isopropyl Group in Modulating Biological Response

The isopropyl group at the C-2 position of 4-Hydroxy-2-isopropylbenzaldehyde plays a significant role in modulating its biological response, primarily through steric and electronic effects. While direct SAR studies on the 2-isopropyl substituent are less common than those on the hydroxyl group, its influence can be inferred from research on related compounds like cuminaldehyde (4-isopropylbenzaldehyde) and other substituted benzaldehydes. nih.govmdpi.com

The isopropyl group is a bulky, hydrophobic substituent. Its size and shape can influence how the molecule fits into the active site of an enzyme or a receptor. mdpi.com In the case of tyrosinase inhibition, studies on 4-substituted benzaldehydes have shown that a bulky substituent can affect the type of inhibition. For example, benzaldehyde itself acts as a partial noncompetitive inhibitor, but introducing a larger pentyl group at the 4-position resulted in full and mixed-type inhibition. researchgate.net This suggests that the bulky alkyl group may act as a tight hydrophobic cover on the enzyme's catalytic center, altering the rate of product formation. researchgate.net The isopropyl group in this compound, being a moderately bulky alkyl group, likely contributes to the binding affinity and specificity through similar hydrophobic interactions within the enzyme's active site.

Furthermore, the position of the isopropyl group at C-2, adjacent to the aldehyde, introduces significant steric hindrance. This can influence the reactivity of the aldehyde group and the orientation of the molecule when it approaches its biological target. This steric effect is a key determinant of the action and selectivity of pharmacologically active molecules. mdpi.com The presence of the isopropyl group makes the molecule asymmetric, which can be crucial for specific interactions with biological macromolecules that also possess defined three-dimensional structures.

Influence of Aldehyde Functional Group Reactivity on Biological Mechanisms

The aldehyde functional group (-CHO) is a cornerstone of the biological activity of this compound. Aldehydes are highly reactive chemical entities due to the electrophilic nature of the carbonyl carbon. nih.gov This reactivity allows them to participate in various biological interactions, most notably the formation of Schiff bases with the primary amine groups of amino acid residues like lysine (B10760008) in proteins. nih.gov

This ability to form covalent or pseudo-covalent bonds is a key mechanism behind the enzyme inhibitory activity of many aldehydes. For tyrosinase, it has been proposed that benzaldehyde compounds can interact with amino groups of the enzyme to produce a Schiff base, leading to inhibition. The necessity of the aldehyde group is highlighted by studies showing that replacing it with a carboxy group can lead to a complete loss of inhibitory potency. This underscores that the aldehyde functionality is not merely a structural component but an active participant in the inhibitory mechanism.

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, a factor that contributes to their biological potency. The chemical specificity of reactive aldehydes is influenced by factors such as pKa, chemical potential, and the surrounding molecular environment, which can affect reactivity through steric hindrance and charge stabilization. nih.gov In biological systems, aldehydes can act as signaling molecules but are also recognized for their potential toxicity at high concentrations, stemming from their high reactivity towards macromolecules like proteins and nucleic acids. The biological mechanisms of aldehydes are therefore a double-edged sword, contributing to both their therapeutic potential and their possible adverse effects.

Electronic and Steric Effects of Substituents on Pharmacological Potency

The pharmacological potency of benzaldehyde derivatives is governed by a delicate balance of electronic and steric effects exerted by their substituents. Electronic effects refer to the ability of a substituent to donate or withdraw electron density from the aromatic ring, while steric effects relate to the size and shape of the substituent. mdpi.com

Steric effects are equally important. The presence of bulky substituents can hinder the approach of a molecule to the active site of an enzyme. In some cases, this can decrease potency. For example, in a series of methcathinone (B1676376) analogues, potency at the dopamine (B1211576) transporter (DAT) was negatively correlated with the volume of the substituent at the 4-position. mdpi.com Conversely, steric bulk can sometimes enhance activity or selectivity by promoting a more favorable binding conformation or by creating specific hydrophobic interactions, as seen with 4-substituted benzaldehydes and tyrosinase. researchgate.net The interplay of these steric and electronic factors is complex, and the optimal combination depends on the specific topology and chemical nature of the target receptor or enzyme active site.

Molecular Symmetry and Enzyme Inhibition Correlation

The concept of molecular symmetry is a fundamental aspect of drug design and molecular recognition by biological systems. mdpi.com Enzymes, being chiral macromolecules with highly organized three-dimensional structures, often exhibit a high degree of specificity for their substrates. This specificity frequently relates to the asymmetry of the substrate molecule. This compound is an asymmetric molecule, lacking any planes or centers of symmetry. This asymmetry is a key feature that can contribute to its specific interactions with enzyme active sites.

Symmetry, or the lack thereof, plays a significant role in how a ligand binds to its receptor. For instance, symmetric ligands have been designed to inhibit homotrimeric enzymes by mimicking the symmetry of the target protein. However, for many enzymes that bind asymmetric substrates, the inhibitor must also be asymmetric to achieve optimal binding. The enzyme's active site creates a specific chiral environment, and an inhibitor's ability to fit snugly within this pocket is often dependent on its own 'handedness' or asymmetry.

While direct studies correlating the specific molecular symmetry of this compound to enzyme inhibition are not extensively documented, general principles of medicinal chemistry suggest its asymmetry is advantageous. The distinct spatial arrangement of the hydroxyl, isopropyl, and aldehyde groups creates a unique pharmacophore that cannot be superimposed on its mirror image. This distinct three-dimensional shape is crucial for selective recognition by a target enzyme, allowing for precise interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with specific amino acid residues in the enzyme's active site. The lack of symmetry in a ligand can lead to a loss of biological activity if the target receptor has a symmetric binding pocket it is designed to interact with. Conversely, for an asymmetric binding site, an asymmetric ligand like this compound is more likely to achieve the high-affinity, specific binding required for potent inhibition.

Mechanistic Elucidation of Biological Actions

Enzyme Kinetics and Inhibition Type Analysis

4-Hydroxy-2-isopropylbenzaldehyde, also known as chamaecin, has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Kinetic studies are crucial for understanding the nature of this inhibition.

Kinetic analysis using Dixon plots has revealed that this compound acts as a mixed-type inhibitor of mushroom tyrosinase when L-3,4-dihydroxyphenylalanine (L-DOPA) is used as the substrate. nih.gov This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. fiveable.mekhanacademy.org It exhibits partial inhibition, meaning it reduces the enzyme's catalytic activity without completely abolishing it, even at high concentrations. nih.gov The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, for this compound against mushroom tyrosinase is 2.3 µM. nih.gov

The mechanism of inhibition may involve the formation of a Schiff base between the aldehyde group of this compound and a primary amino group within the tyrosinase enzyme. nih.gov The presence and position of hydroxyl groups on the benzaldehyde (B42025) ring are significant for inhibitory activity. brieflands.com

In contrast, other benzaldehyde derivatives exhibit different inhibition patterns. For instance, 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553) are competitive inhibitors, while 4-nitrobenzaldehyde (B150856) acts as a noncompetitive inhibitor. brieflands.comresearchgate.net This highlights the role of the substituent groups on the benzaldehyde scaffold in determining the type of enzyme inhibition.

Table 1: Enzyme Inhibition Data for this compound and Related Compounds

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Ki (µM) |

| This compound | Mushroom Tyrosinase | Mixed-Type, Partial | 2.3 nih.gov | - |

| 2,4-Dihydroxybenzaldehyde | Mushroom Tyrosinase | Competitive brieflands.com | - | - |

| 3,4-Dihydroxybenzaldehyde | Mushroom Tyrosinase | Competitive brieflands.com | - | - |

| 4-Nitrobenzaldehyde | Mushroom Tyrosinase | Noncompetitive researchgate.net | 1846 researchgate.net | - |

| 4-Dimethylaminobenzaldehyde | Mushroom Tyrosinase | - | 750 brieflands.com | - |

| Kojic Acid | Mushroom Tyrosinase | Mixed-Competitive brieflands.com | - | - |

While specific kinetic data for this compound against α-glucosidase is not extensively detailed in the provided results, the inhibition of this enzyme by analogous compounds is well-documented. cmu.ac.thnih.govnih.gov α-Glucosidase inhibitors work by competitively and reversibly inhibiting enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govyoutube.com This action delays carbohydrate absorption and reduces postprandial blood glucose levels. nih.gov For example, betulinic acid, another natural compound, inhibits α-glucosidase in a non-competitive manner. mdpi.com The study of benzaldehyde derivatives and other structurally related compounds as α-glucosidase inhibitors is an active area of research, with molecular docking studies often employed to understand the binding interactions. cmu.ac.thnih.gov

Investigation of Molecular Targets and Binding Interactions

Understanding the specific molecular targets and the nature of the binding interactions is fundamental to elucidating the mechanism of action of this compound.

The primary molecular target identified for this compound is tyrosinase . nih.gov The interaction is thought to occur at the active site of the enzyme. One proposed mechanism is the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group of an amino acid residue within the enzyme's active site. nih.gov Additionally, the hydroxyl group on the aromatic ring is believed to play a role in binding to the binuclear copper center in the active site of tyrosinase. brieflands.com The location of hydroxyl groups on the benzaldehyde ring significantly influences the inhibitory potency, suggesting that these groups are critical for the binding interaction. brieflands.com

For α-glucosidase, molecular docking studies with analogous compounds have identified key amino acid residues involved in the binding interaction. For instance, studies on 1,2-benzothiazine derivatives, which share some structural similarities, have shown interactions with residues such as Asp203, Asp542, and Arg526 in the active site of α-glucosidase. cmu.ac.th Similarly, betulinic acid has been shown to interact with residues like PHE155, PHE175, and HIE277 through van der Waals forces and hydrogen bonds. mdpi.com While direct binding studies for this compound with α-glucosidase are not detailed, it is plausible that it interacts with similar residues within the enzyme's binding pocket.

A broader search for potential molecular targets of compounds structurally related to this compound reveals a range of possibilities. For example, 4-hydroxy-2-nonenal (HNE), an aldehyde with a similar reactive group, is known to interact with and modify proteins containing cysteine, histidine, and lysine (B10760008) residues. nih.govnih.gov This suggests that this compound could potentially interact with a variety of proteins through similar mechanisms, although specific targets beyond tyrosinase and potentially α-glucosidase have not been explicitly identified for this compound.

Table 2: Potential Molecular Interactions of Benzaldehyde Derivatives

| Compound/Analog | Molecular Target | Key Interacting Residues (from analogs) | Type of Interaction |

| This compound | Tyrosinase | Primary amino group, Copper center nih.govbrieflands.com | Schiff base formation, Metal chelation |

| 1,2-Benzothiazine derivatives | α-Glucosidase | Asp203, Asp542, Arg526 cmu.ac.th | Hydrogen bonding |

| Betulinic acid | α-Glucosidase | PHE155, PHE175, HIE277 mdpi.com | van der Waals forces, Hydrogen bonding |

| 4-Hydroxy-2-nonenal | Various proteins | Cysteine, Histidine, Lysine nih.gov | Covalent adduction |

Gene Expression and Protein Level Modulation in Cellular Models

The biological effects of this compound and its analogues can also be mediated through changes in gene expression and protein levels.

Studies on analogous compounds provide insights into these mechanisms. For example, 4-hydroxy-2-nonenal (HNE) has been shown to induce the gene expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov This induction is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to the stabilization of COX-2 mRNA. nih.gov HNE also increases the expression of gamma-glutamylcysteine (B196262) synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) synthesis, in alveolar epithelial cells. nih.gov This induction involves different pathways for the two GCS subunits, with the catalytic subunit's induction being mediated by the extracellular regulated kinase (ERK) pathway. nih.gov

In the context of melanogenesis, an analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has been shown to inhibit melanogenesis induced by α-melanocyte-stimulating hormone (α-MSH) in B16 melanoma cells. nih.gov DMHF achieves this by suppressing the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov This, in turn, reduces the production of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1), all of which are key proteins in the melanin synthesis pathway. nih.govfrontiersin.org

While direct studies on the effect of this compound on gene and protein expression are limited, the actions of its analogues suggest that it could modulate cellular processes by influencing specific signaling pathways and the expression of key regulatory proteins.

Biochemical Pathways Affected by this compound and its Analogues

The interaction of this compound and its analogues with molecular targets can trigger a cascade of events that affect entire biochemical pathways.

The most well-established effect of this compound is on the melanogenesis pathway due to its inhibition of tyrosinase. nih.gov By inhibiting this enzyme, it directly blocks the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, which are critical steps in the synthesis of melanin. nih.gov Analogues like 2,5-dimethyl-4-hydroxy-3(2H)-furanone further underscore the potential to modulate this pathway at multiple levels, including the signaling cascade upstream of tyrosinase expression, such as the cAMP/PKA/CREB pathway that leads to the transcription of melanogenic genes like MITF, TYR, and TRP-1. nih.gov

Through the potential inhibition of α-glucosidase , this compound and its analogues can impact carbohydrate metabolism. cmu.ac.thnih.gov By delaying the breakdown of complex carbohydrates in the intestine, these compounds can help to regulate postprandial blood glucose levels. nih.gov This is a key mechanism for the management of type 2 diabetes. nih.govyoutube.com

Analogues like 4-hydroxy-2-nonenal (HNE) are known to be involved in pathways related to oxidative stress and inflammation. nih.govnih.gov HNE can induce the expression of antioxidant enzymes like gamma-glutamylcysteine synthetase, suggesting an adaptive response to oxidative stress. nih.gov It can also induce the expression of pro-inflammatory enzymes like COX-2 via the p38 MAPK pathway, indicating a role in inflammatory signaling. nih.govnih.gov Given the structural similarities, it is plausible that this compound could also modulate these pathways, although further research is needed to confirm this.

Future Directions and Research Opportunities

Translational Research for Therapeutic Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. For 4-Hydroxy-2-isopropylbenzaldehyde, this involves a systematic progression from preclinical studies to potential clinical use. A critical area of focus will be its potential role in managing diseases linked to oxidative stress and inflammation, given its structural similarities to other reactive aldehydes known to modulate these pathways. nih.gov

Future research should focus on validating its efficacy and safety in more complex biological systems. This includes moving from in vitro cell-based assays to in vivo animal models that accurately represent human diseases. For instance, based on the known involvement of aldehydes like 4-hydroxy-2-nonenal in cardiovascular diseases, translational studies could investigate the protective effects of this compound in models of myocardial ischemia-reperfusion injury or atherosclerosis. nih.gov The development of robust biomarkers to track the compound's activity and therapeutic response will be essential for its journey towards clinical relevance. Furthermore, repurposing strategies, which have proven effective for other compounds, could accelerate the discovery process by identifying new therapeutic uses for this compound or its analogues. nih.gov

Exploration of Novel Synthetic Pathways and Biocatalysis

The development of efficient, scalable, and sustainable synthetic routes is paramount for the future availability of this compound and its derivatives for research and potential commercialization. While classical synthetic methods exist, future work should explore novel, more efficient chemical syntheses, potentially utilizing strategies like the desymmetrization of readily available starting materials such as terephthalaldehyde. korea.ac.kr

A particularly promising avenue is the application of biocatalysis. Enzymes offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. nih.gov Researchers could explore the use of oxygenases, such as cytochrome P450s or flavin-dependent monooxygenases, to introduce the hydroxyl group onto an isopropylbenzaldehyde precursor with high regioselectivity. nih.gov For instance, engineered 4-hydroxyphenylacetate (B1229458) 3-hydroxylases (HPAHs) have been used to create novel hydroxylated aromatic compounds. nih.gov Investigating the potential of whole-cell biocatalyst systems could further streamline the synthesis by integrating cofactor regeneration, making the process more economically viable.

Advanced In Silico Screening and Design of New Analogues

Computational, or in silico, methods are powerful tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the rational design of new molecules with improved properties. mdpi.comresearchgate.net Future research on this compound should extensively leverage these approaches. By creating a computational model of the molecule, researchers can predict its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net

Molecular docking studies can be performed to predict how this compound and its virtual analogues might bind to specific biological targets, such as enzymes or receptors. nih.gov This can help prioritize which derivatives to synthesize and test in the lab, saving significant time and resources. For example, if a primary target is identified, thousands of virtual analogues can be screened for their binding affinity, and those with the most promising profiles can be selected for synthesis. scispace.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of new analogues with enhanced potency or reduced toxicity. mdpi.com

Multi-target Activity Profiling and Polypharmacology Studies

This can be achieved through high-throughput screening against large panels of biological targets, including enzymes, receptors, and ion channels. Such broad profiling could reveal previously unknown activities and therapeutic potentials. Given that related reactive aldehydes like 4-hydroxy-2-nonenal are known to modulate numerous signaling pathways and form adducts with various proteins, it is plausible that this compound possesses similar multi-target capabilities. nih.govnih.gov Understanding these interactions is crucial for elucidating its mechanism of action and for predicting potential off-target effects.

Investigation of Synergistic Effects with Existing Therapeutic Agents

The combination of different therapeutic agents can often lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.gov This approach can enhance efficacy, reduce required doses, and overcome drug resistance. A significant area of future research should be the investigation of this compound in combination with existing drugs.

For instance, given that the related compound 4-isopropylbenzaldehyde (B89865) has shown activity against antibiotic-resistant bacteria, it would be valuable to explore whether this compound can act synergistically with conventional antibiotics to combat resistant infections. biosynth.com Such a combination could potentially restore the effectiveness of older antibiotics. nih.gov Similarly, combining it with anti-inflammatory or chemotherapeutic agents could enhance their therapeutic window. These studies would involve in vitro checkerboard assays followed by in vivo validation to confirm the synergistic interactions and assess their clinical potential. mdpi.com

Q & A

Q. What is the molecular structure and IUPAC name of 4-Hydroxy-2-isopropylbenzaldehyde?

Answer: The IUPAC name is 4-Hydroxy-2-(propan-2-yl)benzaldehyde , with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . The structure consists of a benzaldehyde core substituted with a hydroxyl group at position 4 and an isopropyl group at position 2. Structural confirmation can be achieved via ¹H/¹³C NMR (to identify aromatic protons and aldehyde/alkyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What are common synthetic routes for this compound?

Answer: Two primary methodologies are: